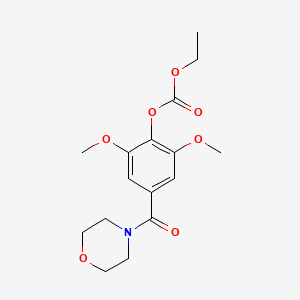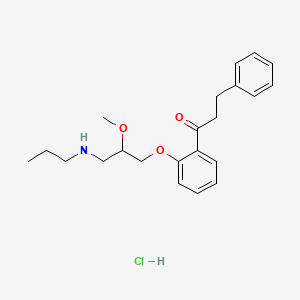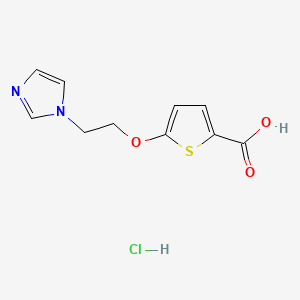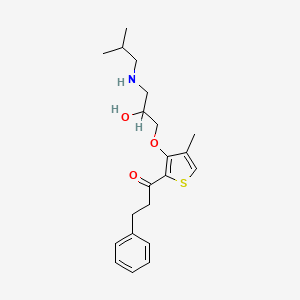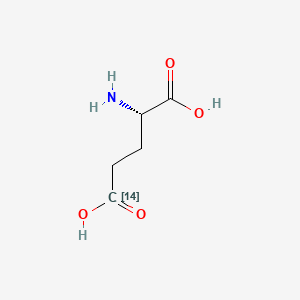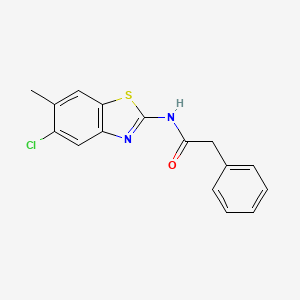
Licochalcon D
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Licochalcon D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Chemie und Reaktionen von Flavonoiden zu untersuchen.
Biologie: Untersucht wurde seine Rolle bei der Modulation biologischer Pfade, einschließlich seiner Auswirkungen auf Enzyme und zelluläre Prozesse.
Medizin: Erforscht wurde sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Entzündungen und mikrobiellen Infektionen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.
Entzündungshemmende Aktivität: Hemmt die Aktivierung des Kernfaktors-Kappa B (NF-κB) und reduziert die Produktion von proinflammatorischen Zytokinen.
Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung von Zellproliferationswegen
Wirkmechanismus
Target of Action
Licochalcone D (LCD) is a flavonoid compound mainly found in the root of Glycyrrhiza uralensis . It has been linked to several molecular targets, including NF-kappaB (NF-κB) p65 , EGFR , and MET . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and apoptosis .
Mode of Action
LCD interacts with its targets in a way that modulates their activity. For instance, it inhibits the phosphorylation and kinase activity of EGFR and MET . This interaction leads to changes in the cell, such as decreased cell viability, increased reactive oxygen species (ROS) generation, mitochondrial membrane potential (MMP) depolarization, caspase activation, and activations of JNK/p38 MAPK signaling pathways .
Biochemical Pathways
The action of LCD affects several biochemical pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR), p53, NF-κB, and p38 pathways . The involvement of caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways highlight the multifaceted therapeutic potential of LCD .
Result of Action
The action of LCD results in various molecular and cellular effects. It has been shown to decrease cell viability, increase ROS generation, cause MMP depolarization, activate caspases, and induce apoptosis and G2/M cell cycle arrest . These effects contribute to its anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties .
Action Environment
The action, efficacy, and stability of LCD can be influenced by various environmental factors. While specific studies on LCD are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect their activity
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Licochalcone D interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to modulate a number of signaling molecules and cascades related to disease modification . It can inhibit the expression of EGFR and MET, promote the accumulation of intracellular ROS, and activate the mitochondrial apoptosis pathway .
Cellular Effects
Licochalcone D has significant effects on various types of cells and cellular processes. It can inhibit the proliferation, migration, and invasion of cancer cells . It also promotes the expression of autophagy-related proteins, inhibits the expression of cell cycle proteins and angiogenesis factors, and regulates autophagy and apoptosis .
Molecular Mechanism
Licochalcone D exerts its effects at the molecular level through several mechanisms. It binds to and inhibits the activity of cyclooxygenase (COX)-1, an enzyme involved in inflammation and pain . It also regulates the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Temporal Effects in Laboratory Settings
The effects of Licochalcone D change over time in laboratory settings. It has been found to reduce oxidative stress-induced senescence by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells
Metabolic Pathways
Licochalcone D is involved in several metabolic pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 pathways . It also involves caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Licochalcone D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of Licochalcone D often involves extraction from licorice roots followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Licochalcon D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone zu bilden, die Verbindungen mit starken biologischen Aktivitäten sind.
Reduktion: Die Reduktion von this compound kann Dihydrochalcone liefern, die unterschiedliche biologische Eigenschaften aufweisen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid wird oft als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone
Reduktion: Dihydrochalcone
Substitution: Halogenierte oder nitrierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Licochalcon D gehört zu einer Familie von Licochalconen, darunter Licochalcon A, B, C, E und H. Verglichen mit diesen Verbindungen ist this compound aufgrund seiner spezifischen Hemmung von NF-κB p65 und seiner starken krebshemmenden Eigenschaften einzigartig . Andere Licochalcone können unterschiedliche Grade an antioxidativen und entzündungshemmenden Aktivitäten haben, unterscheiden sich jedoch in ihren molekularen Zielstrukturen und Wegen.
Ähnliche Verbindungen:
Licochalcon A: Bekannt für seine starke entzündungshemmende und antimikrobielle Aktivität.
Licochalcon B: Zeigt signifikante antioxidative Eigenschaften.
Licochalcon C: In erster Linie untersucht wegen seiner entzündungshemmenden Wirkungen.
Licochalcon E: Bemerkenswert für seine krebshemmenden und entzündungshemmenden Aktivitäten.
Licochalcon H: Untersucht wurde sein Potenzial bei der Behandlung von Stoffwechselstörungen.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162738 | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-15-0 | |
| Record name | Licochalcone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
